molecular formula C16H16N2O B5710987 N-(2-cyclopropylphenyl)-N'-phenylurea

N-(2-cyclopropylphenyl)-N'-phenylurea

Cat. No. B5710987
M. Wt: 252.31 g/mol
InChI Key: IFNROWJNGBOCEV-UHFFFAOYSA-N
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Description

N-(2-cyclopropylphenyl)-N'-phenylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied in the scientific community for its potential applications in agriculture. CPPU is a member of the phenylurea family of compounds, which are known to have a wide range of biological activities, including herbicidal, fungicidal, and plant growth-promoting effects.

Scientific Research Applications

N-(2-cyclopropylphenyl)-N'-phenylurea has been studied extensively for its potential applications in agriculture. It has been shown to promote cell division and elongation in plants, leading to increased fruit size and yield in various crops, including grapes, kiwifruit, and tomatoes. N-(2-cyclopropylphenyl)-N'-phenylurea has also been shown to improve the quality of fruits and vegetables by increasing sugar content, enhancing color, and reducing post-harvest losses.

Mechanism of Action

N-(2-cyclopropylphenyl)-N'-phenylurea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors in plant cells, activating a signal transduction pathway that promotes cell division and elongation. N-(2-cyclopropylphenyl)-N'-phenylurea also stimulates the production of other plant hormones, such as gibberellins and auxins, which further promote plant growth.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects on plants. It promotes the synthesis of proteins and nucleic acids, which are essential for cell division and growth. N-(2-cyclopropylphenyl)-N'-phenylurea also increases the activity of enzymes involved in sugar metabolism, leading to increased sugar content in fruits and vegetables. Additionally, N-(2-cyclopropylphenyl)-N'-phenylurea has been shown to enhance the antioxidant capacity of plants, reducing oxidative stress and improving plant health.

Advantages and Limitations for Lab Experiments

N-(2-cyclopropylphenyl)-N'-phenylurea has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on plant growth can be easily measured. However, N-(2-cyclopropylphenyl)-N'-phenylurea can be expensive to produce, and its effects on different plant species can vary. Additionally, N-(2-cyclopropylphenyl)-N'-phenylurea can have negative effects on plant growth if used at high concentrations or inappropriately.

Future Directions

There are several future directions for research on N-(2-cyclopropylphenyl)-N'-phenylurea. One area of interest is the development of new N-(2-cyclopropylphenyl)-N'-phenylurea analogs with improved efficacy and specificity for different plant species. Another area of research is the investigation of the molecular mechanisms underlying N-(2-cyclopropylphenyl)-N'-phenylurea's effects on plant growth and development. Additionally, the potential for N-(2-cyclopropylphenyl)-N'-phenylurea to promote stress tolerance in plants, such as drought or heat stress, is an area of interest for future research.

Synthesis Methods

N-(2-cyclopropylphenyl)-N'-phenylurea can be synthesized through a multi-step process starting from 2-cyclopropylphenol and aniline. The first step involves the reaction of 2-cyclopropylphenol with phosgene to form 2-cyclopropylphenyl isocyanate. The isocyanate is then reacted with aniline to form N-(2-cyclopropylphenyl)-N'-phenylurea. The purity of N-(2-cyclopropylphenyl)-N'-phenylurea can be improved through recrystallization and chromatography techniques.

properties

IUPAC Name

1-(2-cyclopropylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNROWJNGBOCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-N'-(2-cyclopropylphenyl)urea

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